2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride
Description
2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride is a sulfur-containing amine derivative with two sulfanyl (thioether) groups and two protonated amino groups. Its molecular formula is inferred to be C₄H₁₄Cl₂N₂S₂ (based on the parent compound C₄H₁₂N₂S₂ with two HCl additions). However, its toxicological profile remains understudied, and safety data sheets emphasize caution due to incomplete hazard assessments .
Properties
IUPAC Name |
2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S2.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWVFDMESVQHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with sodium sulfide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the sulfanyl group, forming the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pH, can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl groups are converted to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where various electrophiles can replace the hydrogen atoms, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 2-({2-[(2-aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride can induce apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit selective cytotoxicity against breast cancer cell lines, indicating a potential role in cancer therapy.
Enzyme Inhibition
The compound is being studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.
Case Study: Enzyme Inhibition Studies
Recent investigations have focused on the inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase. These studies reveal that the compound can effectively inhibit these enzymes, which are important for treating conditions like glaucoma and Alzheimer's disease.
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| Carbonic Anhydrase | ~1.5 µM |
| Acetylcholinesterase | Not yet determined |
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest moderate efficacy against Gram-positive bacteria.
| Activity Type | Description | Value/Effect |
|---|---|---|
| Antimicrobial | MIC against Gram-positive bacteria | 8-32 µg/mL |
Neuropharmacology
Given its structural characteristics, the compound is also being explored for neuropharmacological applications. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
Preliminary studies suggest that the compound may protect neurons from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and modulating their activity. Additionally, its sulfanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related sulfur- and amine-containing derivatives, focusing on molecular features, applications, and safety profiles.
Table 1: Key Structural and Chemical Properties
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity (%) |
|---|---|---|---|---|
| 2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride ([51-85-4]^*) | C₄H₁₄Cl₂N₂S₂ (inferred) | 235.23 | Dual sulfanyl, dihydrochloride salt | Not reported |
| 2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride (1211477-99-4) | C₉H₁₂ClNOS | 217.72 | Phenoxy, methylsulfanyl, hydrochloride | Not reported |
| 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride (511278-20-9) | C₈H₁₇ClN₂O₃S | 256.75 | Morpholine sulfonyl, hydrochloride | Not reported |
| 2-[3-(Pentafluoro-lambda⁶-sulfanyl)phenyl]ethan-1-amine hydrochloride (1864063-59-1) | C₈H₁₁ClF₅NS | 283.69 | Pentafluoro-sulfanyl, hydrochloride | Not reported |
Structural and Functional Differences
In contrast, 2-[4-(methylsulfanyl)phenoxy]ethanamine hydrochloride (CAS 1211477-99-4) incorporates a rigid aromatic phenoxy group, which may enhance UV stability but reduce conformational flexibility .
Electron-Withdrawing Substituents :
- 2-[3-(Pentafluoro-lambda⁶-sulfanyl)phenyl]ethan-1-amine hydrochloride (CAS 1864063-59-1) features a pentafluoro-sulfanyl (-SF₅) group, imparting strong electron-withdrawing effects that could enhance acidity and alter reactivity compared to the target compound’s alkyl-sulfanyl groups .
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound likely exhibits higher water solubility than its neutral analogs due to ionic interactions. However, compounds with aromatic or sulfonyl groups (e.g., 1211477-99-4, 511278-20-9) may display lower aqueous solubility but improved organic solvent compatibility .
- Stability : Thioether bonds in the target compound are susceptible to oxidation, whereas sulfonyl derivatives (e.g., 511278-20-9) are more chemically inert .
Research and Application Gaps
- Applications : While sulfanyl-amine derivatives are often used in medicinal chemistry (e.g., montelukast), the target compound’s applications remain speculative, necessitating further studies on its coordination chemistry or biological activity .
Biological Activity
2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride, commonly referred to as a sulfanyl compound, is a chemical with significant biological activity. This compound is characterized by its unique structure, which includes multiple aminoethyl sulfanyl groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₈Cl₂N₂S₂ |
| Molecular Weight | 253.26 g/mol |
| MDL Number | MFCD30539743 |
| PubChem CID | 71676699 |
| IUPAC Name | 2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethanamine; dihydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl groups may facilitate interactions with thiol-containing proteins, which are crucial in many biochemical pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antioxidant Properties : The presence of sulfanyl groups can enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Cell Proliferation : Some studies have indicated that sulfanyl compounds can influence cell proliferation, either promoting or inhibiting growth depending on the cellular context.
Case Study 1: Antioxidant Activity
A study conducted on related sulfanyl compounds demonstrated their ability to scavenge free radicals effectively. The antioxidant activity was measured using the DPPH assay, showing a significant reduction in DPPH radical concentration when treated with the compound.
Case Study 2: Enzyme Interaction
Research published in peer-reviewed journals has shown that similar compounds exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase. This inhibition could have implications for neuroprotective applications.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-Aminoethyl sulfanyl ethanamine | Antioxidant, enzyme inhibition | |
| 2-(Aminoethyl)thiazole | Antimicrobial | |
| 3-(Aminopropyl)thiophene | Anticancer |
Safety and Handling
While specific safety data for this compound is limited, general precautions for handling chemical compounds should be observed:
- Wear appropriate personal protective equipment (PPE).
- Avoid inhalation and skin contact.
- Store in a cool, dry place away from incompatible substances.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety?
- Answer : Store at room temperature in a tightly sealed, moisture-free container. Avoid exposure to light and oxidizing agents. Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Precautionary measures include avoiding skin/eye contact and following GHS/CLP guidelines (P261, P262) . Stability data is limited, so periodic purity checks via NMR or HPLC are advised.
Q. Which spectroscopic methods are most effective for characterizing purity and structural integrity?
- Answer :
- NMR : Use H and C NMR to confirm the presence of sulfanyl (-S-) and amino (-NH) groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (CHNS·2HCl, theoretical m/z ≈ 201.1 for the free base).
- FT-IR : Peaks near 2550 cm (S-H stretching) and 3300 cm (N-H stretching) confirm functional groups .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : The compound is synthesized via nucleophilic substitution reactions. For example:
- React 2-chloroethylamine with thiols (e.g., 2-mercaptoethylamine) under basic conditions to form disulfide bonds.
- Purify via recrystallization in ethanol/HCl to obtain the dihydrochloride salt. Monitor reaction progress using TLC (silica gel, ethyl acetate/methanol eluent) .
Advanced Research Questions
Q. How can researchers design experiments to investigate oxidative/reductive pathways under varying conditions?
- Answer :
- Oxidation : Expose the compound to HO or KMnO in aqueous buffer (pH 7–9) and analyze products (e.g., sulfoxides/sulfones) via LC-MS.
- Reduction : Treat with LiAlH in anhydrous THF to reduce disulfide bonds; monitor intermediates using H NMR .
- pH/Temperature Effects : Use a factorial design to test stability at pH 2–12 and 25–60°C, quantifying degradation kinetics via UV-Vis or HPLC .
Q. What methodologies assess environmental impact and biodegradation pathways?
- Answer :
- Environmental Fate Studies : Use OECD 307 guidelines to test aerobic/anaerobic biodegradation in soil/water systems. Measure half-life (t) using GC-MS.
- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays.
- Compartmental Modeling : Predict distribution in air/water/soil using EPI Suite or SPARC calculators .
Q. How can conflicting safety data (e.g., "not classified" hazards vs. incomplete toxicology) be resolved?
- Answer : Perform tiered risk assessments:
- In Vitro Assays : Use Ames test (OECD 471) for mutagenicity and MTT assay (ISO 10993-5) for cytotoxicity.
- In Silico Modeling : Predict LD and NOAEL using QSAR tools like TEST or ProTox-II.
- Controlled Exposure Studies : Apply low-dose, long-term exposure protocols in model organisms (e.g., C. elegans) to identify subacute effects .
Q. What analytical techniques detect trace quantities in complex matrices (e.g., biological fluids)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
